molecular formula C12H17Cl2NO2 B2844815 Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride CAS No. 1391080-08-2

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride

Cat. No.: B2844815
CAS No.: 1391080-08-2
M. Wt: 278.17
InChI Key: VGNDLBCUJMJINE-UHFFFAOYSA-N
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Description

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is an organic compound that belongs to the class of benzylamine derivatives It is characterized by the presence of a chloro-substituted benzyl group attached to a butyric acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride typically involves the reaction of 3-chlorobenzylamine with butyric acid methyl ester under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloroformate: A related compound used for amine protection in organic synthesis.

    4-Chlorobenzylamine: A precursor in the synthesis of various benzylamine derivatives.

    Dimethylbenzylamine: Used as a catalyst in the formation of polyurethane foams and epoxy resins.

Uniqueness

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is unique due to its specific structural features and potential applications. Its chloro-substituted benzyl group and butyric acid methyl ester moiety confer distinct chemical properties, making it valuable for specialized research and industrial applications.

Biological Activity

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes various research findings on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound is derived from the modification of amino acid structures and is characterized by the presence of a chlorobenzyl moiety. The synthesis typically involves coupling reactions that introduce the chlorobenzyl group onto the butanoate backbone, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as a histone deacetylase inhibitor (HDACI), similar to other compounds with structural analogs. HDACIs play significant roles in altering gene expression and have been investigated for their potential in cancer treatment and neurodegenerative diseases .

Antiproliferative Effects

Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies demonstrated that this compound can inhibit the growth of human colorectal cancer cells (HCT-116), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Apoptotic Induction

The compound has also been shown to induce apoptosis in cancer cells. Mechanistic studies suggest that it activates caspase pathways, leading to programmed cell death. This apoptotic effect is crucial for its potential as an anticancer agent, as it targets the malignant cells while sparing normal tissues .

In Vitro Studies

  • Cell Line Testing : In a series of experiments, this compound was tested against several cancer cell lines including HeLa and A549. The results indicated a dose-dependent inhibition of cell proliferation, with notable IC50 values ranging from 0.69 μM to 11 μM across different cell types .
  • Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to the active sites of HDAC enzymes, suggesting a competitive inhibition mechanism. This binding is hypothesized to alter histone acetylation status, thereby influencing gene expression related to cell cycle regulation and apoptosis .

In Vivo Studies

In vivo studies involving animal models have further corroborated the in vitro findings. When administered to mice bearing tumor xenografts, this compound demonstrated significant tumor growth inhibition compared to control groups receiving no treatment or standard chemotherapy .

Safety and Toxicology

The safety profile of this compound has been evaluated through acute toxicity studies. The compound exhibited an LD50 greater than 1000 mg/kg in rodent models, indicating a relatively safe profile at therapeutic doses . However, long-term toxicity and side effects remain areas for further investigation.

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNDLBCUJMJINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-amino-butyric acid methyl ester hydrochloride (30 g, 1 eq.) in 360 mL of THF were added TEA (67.7 mL, 2.5 eq.), then 3-chlorobenzaldehyde (19 mL, 0.9 eq.) and MgSO4 (35 g, 1.5 eq.). The reaction was stirred at 20° C. for 15 h under nitrogen. 360 mL of MeOH was added then the reaction was cooled to −20° C. NaBH4 (14.75 g, 2 eq.) was added portionwise. The reaction was stirred for 1 h at 0° C. The crude was partially concentrated under reduced pressure at 20° C., filtered and washed with DCM. The filtrate was washed with water and brine. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure at 20° C. The residue, in solution in 1600 mL of Et2O, was treated with 87 mL of HCl 2N in Et2O. A solid was formed, filtrated, washed with Et2O, then pentane and dried to afford 4-(3-chloro-benzylamino)-butyric acid methyl ester hydrochloride (32 g, yield=65%).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
67.7 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
14.75 g
Type
reactant
Reaction Step Four
Name
Quantity
360 mL
Type
solvent
Reaction Step Five

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